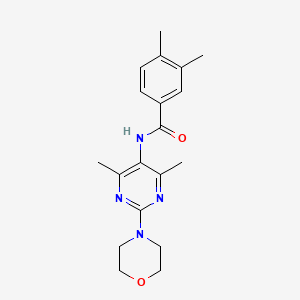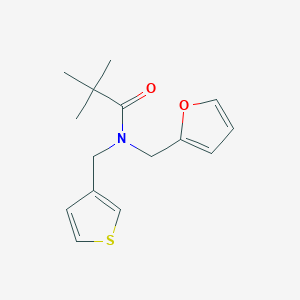![molecular formula C20H21N3O2S B2520494 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 315677-64-6](/img/structure/B2520494.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a compound that appears to be related to a class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related benzothiazole acetamide derivatives and their synthesis, characterization, and biological activities.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents and form novel compounds. For instance, one study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Another study reports the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives using 2-(4-aminophenyl)benzothiazole as a starting material, followed by acetylation and further reactions with heterocyclic ring systems .
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of a benzothiazole ring system attached to an acetamide moiety. The presence of various substituents on the benzothiazole and acetamide parts of the molecule can significantly influence the compound's biological activity and physicochemical properties. Spectroscopic techniques such as NMR, FTIR, and MS, along with elemental analysis, are commonly used to confirm the structures of these synthesized compounds .
Chemical Reactions Analysis
Benzothiazole acetamide derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. The studies provided do not detail specific reactions beyond the synthesis of the compounds. However, it is known that such compounds can participate in further chemical transformations, which can be utilized to synthesize more complex molecules or to modify their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, acidity (pKa), and adsorption behavior, are crucial for their biological activity and application. For example, the pKa values of newly synthesized benzothiazole acetamide derivatives were determined to understand their protonation states, which is important for their interaction with biological targets . Additionally, the adsorption behavior of these compounds on metal surfaces has been studied, indicating their potential as corrosion inhibitors .
Aplicaciones Científicas De Investigación
Pharmacological Potential of Benzothiazoles
Benzothiazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. The unique structure of benzothiazole, combining a benzene ring with a thiazole, serves as a foundational scaffold for developing pharmacologically active compounds. These derivatives are recognized for their antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The structurally simple 2-arylbenzothiazoles have emerged as potential antitumor agents, indicating the benzothiazole nucleus's growing importance in drug discovery. Their structural simplicity and ease of synthesis facilitate the development of chemical libraries, potentially leading to the discovery of new therapeutic entities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Advancements in Benzothiazole-based Chemotherapeutics
Recent years have seen significant advancements in the structural modifications of benzothiazole and its conjugate systems, aiming at developing potent antitumor agents. The benzothiazole scaffold's promising biological profile and synthetic accessibility have been attractive for the design and development of new chemotherapeutics. Benzothiazole derivatives and their conjugates have been extensively studied for their anticancer activities, indicating a robust potential for these compounds in clinical applications. Despite the encouraging results observed in clinical studies, comprehensive characterization of their toxicity is required for their safe usage as cancer treatments (Ahmed et al., 2012).
Benzothiazoles in Drug Discovery
The benzothiazole scaffold is integral to many natural products and pharmaceutical agents due to its varied pharmacological properties. This compound series is of significant interest in medicinal chemistry, with benzothiazole-based compounds being used to treat a wide range of diseases. Their pharmacological diversity indicates that benzothiazole derivatives are crucial in the quest for new therapeutic agents, showcasing the scaffold's potential in future drug design and development endeavors (Keri, Patil, Patil, & Budagumpi, 2015).
Mecanismo De Acción
Target of Action
The primary targets of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their normal functioning, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. It is likely that the compound’s interaction with its targets influences several pathways, leading to downstream effects that impact cellular functions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-2-7-17-18(12-14)26-20(22-17)15-3-5-16(6-4-15)21-19(24)13-23-8-10-25-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMABKPFUPJYQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)
![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)


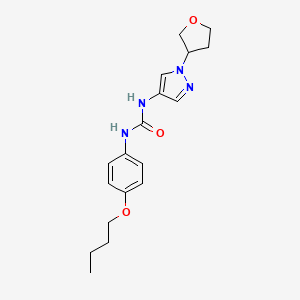
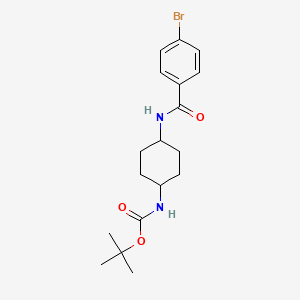
![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)
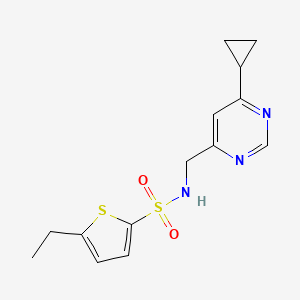
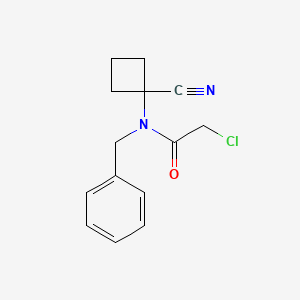

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)
![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)
